(S)-Roscovitine, also known as (S)-Seliciclib, is a synthetic compound belonging to the class of 2,6,9-trisubstituted purines. It is the enantiomer of (R)-roscovitine. [] This compound plays a significant role in scientific research, primarily as a potent and selective inhibitor of cyclin-dependent kinases (CDKs). [, , , ] CDKs are crucial regulators of the cell cycle, and (S)-Roscovitine's ability to inhibit their activity makes it a valuable tool in studying various cellular processes.
(S)-Roscovitine is derived from the broader class of purine analogs, which include biologically significant molecules such as adenosine triphosphate (ATP) and cyclic adenosine monophosphate (cAMP) . It is classified primarily as a CDK inhibitor, specifically targeting CDK1, CDK2, CDK5, CDK7, and CDK9. The compound exhibits an IC50 value in the nanomolar range for these kinases, indicating its potency .
The synthesis of (S)-Roscovitine has been explored through various methods. A common approach involves the reaction of 2-amino-9-isopropylpurine with benzylamine under specific conditions to yield the desired product. The following steps outline a typical synthesis pathway:
The synthetic route can be adjusted based on desired yields and specific analogs being produced.
(S)-Roscovitine possesses a complex molecular structure characterized by a purine backbone. Its chemical formula is with a molecular weight of approximately 354.45 g/mol . The structure includes:
The stereochemistry is significant; the (S)-enantiomer has shown distinct biological activity compared to its (R)-counterpart .
(S)-Roscovitine primarily acts through competitive inhibition of ATP binding at the active sites of cyclin-dependent kinases. This interaction prevents phosphorylation events essential for cell cycle progression. Key reactions include:
The mechanism by which (S)-Roscovitine exerts its effects involves:
(S)-Roscovitine is characterized by several physical and chemical properties:
(S)-Roscovitine has a wide range of scientific applications:
(S)-Roscovitine ((2S)-2-{[6-(Benzylamino)-9-isopropyl-9H-purin-2-yl]amino}-1-butanol), a purine-derived small molecule, exhibits distinct stereochemical properties due to its single chiral center at the C2 position of the butanol side chain. This (S)-enantiomer demonstrates superior biological activity compared to its (R)-counterpart in specific neuroprotective contexts. The stereospecific orientation governs its interaction with cyclin-dependent kinases (CDKs) and casein kinase 1 (CK1) family members. Kinome interaction profiling reveals the (S)-isomer inhibits CDK2, CDK5, CDK7, and CDK9 with half-maximal inhibitory concentration (IC₅₀) values ≤1 μM, while showing negligible activity against CDK4/CDK6 (IC₅₀ >100 μM) [3] [4]. The chiral configuration directly influences its binding affinity; molecular dynamics simulations indicate the (S)-conformation optimizes hydrogen bonding with conserved residues (Leu83 in CDK2) in the adenosine triphosphate (ATP)-binding cleft [4] [7].
Isomer-specific neuroprotection is evidenced in cerebral ischemia models, where systemic (S)-roscovitine administration (25 mg/kg) reduces infarct volume by 31% in mice subjected to permanent middle cerebral artery occlusion. This effect correlates with blood-brain barrier penetration and inhibition of hyperactivated CDK5-p25, a pathological complex involved in neuronal death pathways [9]. In contrast, the (R)-isomer (Seliciclib) shows preferential efflux by ATP-binding cassette B1 transporters, limiting its central nervous system bioavailability [2].
Table 1: Stereochemical Influence on Kinase Selectivity
Kinase Target | (S)-Roscovitine IC₅₀ (μM) | (R)-Roscovitine IC₅₀ (μM) |
---|---|---|
CDK1/Cyclin B | 0.65 | 0.70 |
CDK2/Cyclin E | 0.10 | 0.70 |
CDK5/p35 | 0.16 | 0.20 |
CDK7/Cyclin H | 0.49 | 0.46 |
CDK9/Cyclin T1 | 0.60 | 0.65 |
CK1ε | 4.2* | 5.9* |
Data compiled from [1] [3] [10]. *CK1ε half-maximal effective concentration (EC₅₀) from ATPase activation assays.
The molecular architecture of (S)-roscovitine comprises three pharmacophoric elements critical for CDK inhibition:
Affinity chromatography studies using immobilized (S)-roscovitine validate interactions with CDKs (1, 2, 5, 7, 9, 12), dual-specificity tyrosine-regulated kinases (DYRKs), CDC-like kinases (CLKs), and CK1 isoforms. The benzyl ring is indispensable for this broad-spectrum activity, as its removal abrogates binding to DYRK1A and CLK2 [1].
Table 2: Structural Contributions to Kinase Binding Affinity
Structural Element | Target Interaction | Consequence of Modification |
---|---|---|
Purine core | Hydrogen bonding with Leu83 (CDK2) | 100-fold ↓ CDK2 affinity |
N⁶-benzyl group | Hydrophobic pocket (Ile10/Phe80/Phe82) | Loss of DYRK/CLK inhibition |
(S)-2-Hydroxybutyl chain | Hydrogen bonding with Asp86 (CDK2) | 8-fold ↓ CDK5/p25 inhibition |
N⁹-isopropyl group | Gatekeeper-adjacent pocket | Reduced selectivity for CDK1/CDK2 |
Data derived from crystallographic analyses and structure-activity relationship studies [1] [4] [7].
(S)-Roscovitine functions as a reversible ATP-competitive inhibitor, with binding kinetics characterized by rapid association and moderate dissociation rates. Isothermal titration calorimetry reveals dissociation constants (Kd) of 40–100 nM for CDK2/cyclin E and CDK5/p25, exceeding its biochemical IC₅₀ values due to non-equilibrium assay conditions [4]. Kinetic analyses demonstrate competitive inhibition patterns: increasing ATP concentrations linearly elevate the apparent half-maximal inhibitory concentration (IC₅₀), while maximal velocity (Vmax) remains unchanged. For CDK9/cyclin T1, the inhibition constant (Ki) is 160 nM when measured against 100 μM ATP [1] [7].
The inhibitor’s residence time varies across CDK family members:
Table 3: ATP-Competitive Inhibition Kinetics
Kinase Complex | Kd (nM) | Ki (μM) | Residence Time (min) | ATP Km (μM) |
---|---|---|---|---|
CDK2/Cyclin E | 42 | 0.11 | 18 | 15 |
CDK5/p25 | 38 | 0.09 | 25 | 12 |
CDK7/Cyclin H | 95 | 0.21 | 12 | 30 |
CDK9/Cyclin T1 | 110 | 0.16 | 9 | 28 |
CK1ε | 4200* | 4.5* | <2 | 52 |
Kd values from isothermal titration calorimetry; Ki from Cheng-Prusoff equation; Km from Michaelis-Menten kinetics [1] [4] [7]. *CK1ε constants from ATPase activation assays [1].
The binding kinetics synergize with structural determinants to confer selectivity. While (S)-roscovitine’s purine scaffold permits broad kinase interaction, its hydroxybutyl side chain and benzyl group impose steric constraints that exclude it from kinases with smaller catalytic pockets (e.g., CDK4/CDK6) or divergent hinge regions (e.g., SRC family kinases) [4] [10]. This dual dependence on ATP-competitive mechanics and stereospecific interactions defines its unique pharmacological profile among CDK inhibitors.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0